molecular formula C13H14FN3O4S B4957975 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-3-isoxazolyl)benzamide

5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-3-isoxazolyl)benzamide

Cat. No. B4957975
M. Wt: 327.33 g/mol
InChI Key: UREWWQYFRQTAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-3-isoxazolyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DASA-58 and has been found to have several biochemical and physiological effects that make it a valuable tool for researchers.

Mechanism of Action

DASA-58 inhibits PKC activity by binding to the regulatory domain of the enzyme. This binding prevents the activation of PKC, which in turn inhibits downstream signaling pathways. The exact mechanism of action of DASA-58 is still being studied, but it is believed to involve a conformational change in the PKC molecule that prevents its activation.
Biochemical and Physiological Effects:
DASA-58 has several biochemical and physiological effects that make it a valuable tool for researchers. In addition to inhibiting PKC activity, DASA-58 has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of DASA-58 is its specificity for PKC enzymes. This specificity allows researchers to study the role of PKC in various cellular processes without affecting other signaling pathways. However, one limitation of DASA-58 is its relatively low potency compared to other PKC inhibitors. This limitation can be overcome by using higher concentrations of the compound or by using it in conjunction with other PKC inhibitors.

Future Directions

There are several potential future directions for research involving DASA-58. One area of interest is the development of more potent PKC inhibitors based on the structure of DASA-58. Another potential direction is the study of the role of PKC in various disease states, including cancer and inflammatory diseases. Finally, researchers may also investigate the use of DASA-58 in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis method for DASA-58 involves several steps, including the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to form 5-methyl-3-isoxazolecarbonyl chloride. This intermediate is then reacted with 5-amino-2-fluorobenzoic acid to form 5-(2-fluoro-5-aminobenzoyl)-3-isoxazolecarbonyl chloride. The final step involves the reaction of this intermediate with dimethylamine sulfonamide to form DASA-58.

Scientific Research Applications

DASA-58 has several potential applications in scientific research. One of the primary uses of this compound is in the study of cellular signaling pathways. DASA-58 has been found to inhibit the activity of the protein kinase C (PKC) family of enzymes, which play a critical role in cellular signaling. By inhibiting PKC activity, researchers can better understand the role of these enzymes in various cellular processes.

properties

IUPAC Name

5-(dimethylsulfamoyl)-2-fluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O4S/c1-8-6-12(16-21-8)15-13(18)10-7-9(4-5-11(10)14)22(19,20)17(2)3/h4-7H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREWWQYFRQTAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(dimethylsulfamoyl)-2-fluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide

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